molecular formula C6H13FN2 B12079324 (3S)-1-(2-Fluoroethyl)-3-pyrrolidinamine

(3S)-1-(2-Fluoroethyl)-3-pyrrolidinamine

Cat. No.: B12079324
M. Wt: 132.18 g/mol
InChI Key: OQCMDZGGANYOGK-LURJTMIESA-N
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Description

“(3S)-1-(2-Fluoroethyl)-3-pyrrolidinamine” is a chemical compound with the following structural formula:

This compound\text{this compound} This compound

It belongs to the class of amines and contains a pyrrolidine ring. The compound’s chirality arises from the presence of the stereocenter at the third carbon (C3) position.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the reaction of a suitable precursor with 2-fluoroethylamine. The precursor can be a halide, a carboxylic acid, or an amine.

Reaction Conditions: The specific reaction conditions depend on the chosen synthetic route. For example, if starting from a halide, the reaction might involve nucleophilic substitution using a base or a metal catalyst. Alternatively, reductive amination can be employed when starting from a carbonyl compound.

Industrial Production Methods: While academic research often explores diverse synthetic pathways, industrial production typically optimizes a cost-effective and scalable method. Detailed industrial processes for this compound would require proprietary information from manufacturers.

Chemical Reactions Analysis

Reactivity: “(3S)-1-(2-Fluoroethyl)-3-pyrrolidinamine” exhibits reactivity toward various functional groups. Notably, it reacts with phenolic, thiophenolic, carboxylic, and amide functionalities.

Common Reagents and Conditions: Common reagents include bases (such as sodium hydroxide or potassium carbonate), metal catalysts (such as palladium), and reducing agents (such as sodium borohydride). Reaction conditions vary based on the specific transformation.

Major Products: The major products formed from reactions involving this compound depend on the starting materials and reaction conditions. These could include substituted pyrrolidines, amides, or other derivatives.

Scientific Research Applications

Chemistry: Researchers use “(3S)-1-(2-Fluoroethyl)-3-pyrrolidinamine” as a building block in the synthesis of more complex molecules. Its reactivity and chirality make it valuable for designing novel compounds.

Biology and Medicine: In biology and medicine, this compound may serve as a precursor for radiolabeling. For instance, 2-[^18F]fluoroethyl tosylate (FETs) is a related reagent used in positron emission tomography (PET) imaging . PET is a powerful technique for visualizing biological processes in vivo.

Mechanism of Action

The exact mechanism by which “(3S)-1-(2-Fluoroethyl)-3-pyrrolidinamine” exerts its effects depends on its specific applications. For PET imaging, FETs likely undergo metabolic processes, leading to the accumulation of radiolabeled compounds in target tissues.

Comparison with Similar Compounds

While I don’t have a specific list of similar compounds, it’s essential to compare “(3S)-1-(2-Fluoroethyl)-3-pyrrolidinamine” with related molecules

Remember that this overview provides a concise summary, and further research would yield more detailed insights

Properties

Molecular Formula

C6H13FN2

Molecular Weight

132.18 g/mol

IUPAC Name

(3S)-1-(2-fluoroethyl)pyrrolidin-3-amine

InChI

InChI=1S/C6H13FN2/c7-2-4-9-3-1-6(8)5-9/h6H,1-5,8H2/t6-/m0/s1

InChI Key

OQCMDZGGANYOGK-LURJTMIESA-N

Isomeric SMILES

C1CN(C[C@H]1N)CCF

Canonical SMILES

C1CN(CC1N)CCF

Origin of Product

United States

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